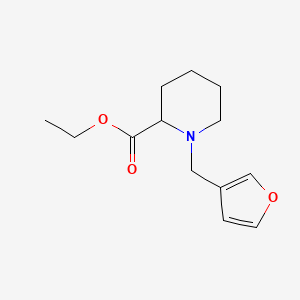
ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate, also known as EFMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFMP is a piperidine derivative that contains a furan ring, making it a unique compound with interesting properties. In
Mécanisme D'action
The mechanism of action of ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to inhibit the PI3K/Akt pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to reduce oxidative stress and inflammation, protecting against neurodegenerative diseases. In the immune system, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation. In cancer cells, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has several advantages for lab experiments, including its unique structure and potential applications in various fields. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate is relatively easy to synthesize, and its purity and yield can be easily monitored using established protocols. However, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate also has some limitations, including its potential toxicity and lack of specificity in some systems. It is important to carefully consider the potential advantages and limitations of ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate before using it in lab experiments.
Orientations Futures
There are several future directions for ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate research, including further studies on its mechanism of action and potential applications in different systems. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has shown promise in various areas, including the central nervous system, inflammation, and cancer, and further research could lead to the development of new therapies and treatments. Additionally, future research could focus on the optimization of ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate synthesis methods and the development of more specific ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate derivatives.
Conclusion:
In conclusion, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate is a unique chemical compound that has gained attention in recent years due to its potential applications in scientific research. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to have various biochemical and physiological effects in different systems, and it has potential applications in the central nervous system, inflammation, and cancer research. While ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has several advantages for lab experiments, it also has some limitations that need to be carefully considered. Future research on ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate could lead to the development of new therapies and treatments, making it an exciting area of study in the field of chemistry and biology.
Applications De Recherche Scientifique
Ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been used in various scientific research applications, including studies on the central nervous system, inflammation, and cancer. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has also been studied for its potential anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines. In cancer research, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
ethyl 1-(furan-3-ylmethyl)piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-17-13(15)12-5-3-4-7-14(12)9-11-6-8-16-10-11/h6,8,10,12H,2-5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUJGTBKFHCQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(furan-3-ylmethyl)piperidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B3834972.png)
![2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3834980.png)
![N-{4-[(4-benzyl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B3834988.png)


![butyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B3835012.png)

![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate](/img/structure/B3835032.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B3835046.png)